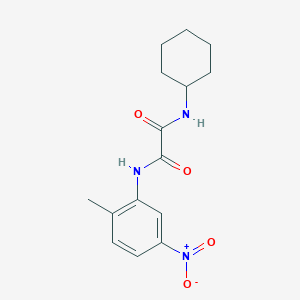

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide

CAS No.: 899744-40-2

Cat. No.: VC7098582

Molecular Formula: C15H19N3O4

Molecular Weight: 305.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899744-40-2 |

|---|---|

| Molecular Formula | C15H19N3O4 |

| Molecular Weight | 305.334 |

| IUPAC Name | N-cyclohexyl-N'-(2-methyl-5-nitrophenyl)oxamide |

| Standard InChI | InChI=1S/C15H19N3O4/c1-10-7-8-12(18(21)22)9-13(10)17-15(20)14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,20) |

| Standard InChI Key | HVRMVRCWOGVWLY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCC2 |

Introduction

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, which is characterized by its oxalamide structure consisting of two amide groups linked by an oxalyl moiety. This compound features a cyclohexyl group attached to one nitrogen atom and a 2-methyl-5-nitrophenyl group attached to the other nitrogen atom. Its molecular formula is often reported as C15H20N2O4, although some sources may list it as C15H19N3O4, which could indicate a variation in the molecular structure or a typographical error .

Synthesis and Chemical Reactions

The synthesis of N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves a multi-step process, although detailed synthesis protocols are not widely available in the reviewed literature. This compound can participate in various chemical reactions due to its amide and nitro functionalities, which are common sites for chemical transformations.

Biological and Chemical Applications

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide has potential applications in chemistry, biology, and medicine, particularly in drug development and as a biochemical probe. Its unique structure allows it to interact with specific molecular targets within biological systems, modulating enzyme or receptor activity.

| Application Area | Potential Use |

|---|---|

| Drug Development | Biochemical probe or lead compound |

| Biological Interactions | Enzyme or receptor modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume